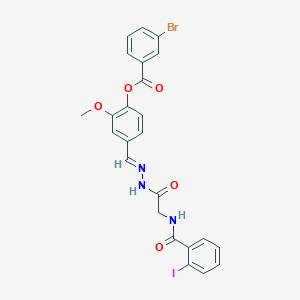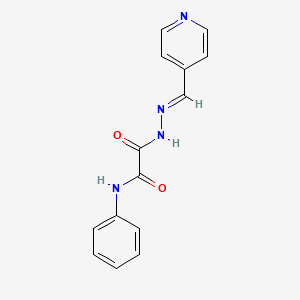![molecular formula C27H27N3O4S2 B12024037 3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid CAS No. 623940-52-3](/img/structure/B12024037.png)
3-((5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 3-((5Z)-5-{[3-(4-butoxi-3-metilfenil)-1-fenil-1H-pirazolil-4-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-YL)propanoico es un complejo compuesto orgánico con una estructura única que incluye un anillo de tiazolidinona, un anillo de pirazol y una porción de ácido propanoico
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 3-((5Z)-5-{[3-(4-butoxi-3-metilfenil)-1-fenil-1H-pirazolil-4-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-YL)propanoico típicamente involucra múltiples pasos:
Formación del Anillo de Pirazol: El paso inicial involucra la síntesis del anillo de pirazol mediante la reacción de 4-butoxi-3-metilfenilhidrazina con fenilhidrazina en presencia de un catalizador adecuado.
Formación del Anillo de Tiazolidinona: El derivado de pirazol se hace reaccionar luego con ácido tioglicólico y un aldehído para formar el anillo de tiazolidinona.
Formación del Puente Metilen: El paso final involucra la formación del puente metilen mediante la reacción del derivado de tiazolidinona con un aldehído adecuado en condiciones básicas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, detección de alto rendimiento de catalizadores y técnicas de purificación avanzadas, como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico y permanganato de potasio.
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como ácido nítrico para la nitración o bromo para la bromación.
Productos Principales
Oxidación: Sulfóxidos o sulfófonos.
Reducción: Derivados de alcohol.
Sustitución: Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
El Ácido 3-((5Z)-5-{[3-(4-butoxi-3-metilfenil)-1-fenil-1H-pirazolil-4-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-YL)propanoico tiene varias aplicaciones en investigación científica:
Química Medicinal: Se investiga por su potencial como agente antiinflamatorio, anticancerígeno y antimicrobiano.
Síntesis Orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de Materiales: Se explora por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto en los sistemas biológicos implica su interacción con objetivos moleculares específicos. Por ejemplo, su actividad antiinflamatoria puede atribuirse a la inhibición de las enzimas ciclooxigenasas, mientras que su actividad anticancerígena podría implicar la inducción de apoptosis en las células cancerosas a través de la activación de caspasas y la vía mitocondrial.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-(4-butoxifenil)-1-fenil-1H-pirazolil-4-carbaldehído
- 4-butoxi-3-metilfenilhidrazina
- Derivados de tiazolidin-2,4-diona
Unicidad
La unicidad del Ácido 3-((5Z)-5-{[3-(4-butoxi-3-metilfenil)-1-fenil-1H-pirazolil-4-IL]metilen}-4-oxo-2-tioxo-1,3-tiazolidin-3-YL)propanoico radica en su estructura multifuncional, que combina las propiedades de las porciones de pirazol, tiazolidinona y ácido propanoico. Esta combinación imparte reactividad química y actividad biológica únicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
623940-52-3 |
|---|---|
Fórmula molecular |
C27H27N3O4S2 |
Peso molecular |
521.7 g/mol |
Nombre IUPAC |
3-[(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C27H27N3O4S2/c1-3-4-14-34-22-11-10-19(15-18(22)2)25-20(17-30(28-25)21-8-6-5-7-9-21)16-23-26(33)29(27(35)36-23)13-12-24(31)32/h5-11,15-17H,3-4,12-14H2,1-2H3,(H,31,32)/b23-16- |
Clave InChI |
LWXKBPQGHUDWHO-KQWNVCNZSA-N |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)C |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023968.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023972.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![methyl 4-[7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B12023981.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)
![Methyl 2-(4-acetoxybenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023991.png)


![4-({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12024007.png)
![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024010.png)

![3-((5E)-5-{[5-(2-Chloro-4-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12024027.png)
